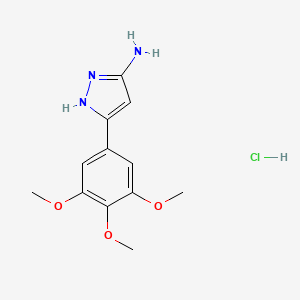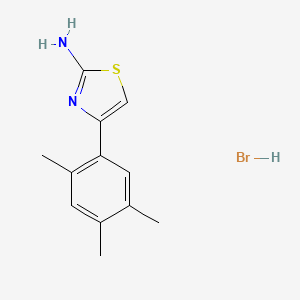![molecular formula C28H28N2O2 B1356633 5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione CAS No. 99762-80-8](/img/structure/B1356633.png)
5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone” is similar to the one you’re asking about . Another related compound is “7,14-Dithioketo-5,7,12,14-tetrahydroquinolino-[2,3-b]-acridine (DTQ)”, which is a thionated derivative of quinacridone (QA) known as a red pigment .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity .
科学的研究の応用
Organic Electronic Device Applications
“N,N’-Dibutylquinacridone” is a novel class of commercially available quinacridones for organic electronics . These molecules have been studied for their optical and charge transport properties, infrared-active vibrations (FTIR), electrochemical reduction and oxidation properties, thin film forming and processability, and finally performance in organic field effect transistor devices .
Role of Substitution in Charge Transport Properties
The substitution plays a critical role in the charge transport properties of “N,N’-Dibutylquinacridone”. It has been found that methyl substituted amine is the most favorable, followed by di-phenyl and finally di-butyl .
Use in Flexible Electronics
Organic electronics based on carbon enable the fabrication of extremely flexible, highly conformable and even imperceptible electronic devices . “N,N’-Dibutylquinacridone” could potentially be used in these applications due to its properties.
Potential Use in Bioelectronic Components
There is potential for “N,N’-Dibutylquinacridone” to be used in bioelectronic components for sports and recreation, as well as in imperceptible electronic platforms for surgical and diagnostic implants .
Use in Organic Light-Emitting Diode (OLED) Materials
“N,N’-Dibutylquinacridone” has been mentioned in the context of Organic Light-Emitting Diode (OLED) materials . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Use in Synthesis of High Yield, Low Cost Materials
“N,N’-Dibutylquinacridone” is easy to synthesize in high yield at low cost . This makes it very appealing for the development of sustainable organic electronic devices and integrated sensors .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5,12-dibutylquinolino[2,3-b]acridine-7,14-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-3-5-15-29-23-13-9-7-11-19(23)27(31)21-18-26-22(17-25(21)29)28(32)20-12-8-10-14-24(20)30(26)16-6-4-2/h7-14,17-18H,3-6,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFHGRHNRNCMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione | |
Q & A
Q1: What makes N,N'-Dibutylquinacridone a good photoinitiator for polymerization reactions, and how does its performance compare to other photoinitiators?
A1: DBQA exhibits excellent panchromatic properties, meaning it can efficiently absorb light and initiate polymerization reactions across a broad range of wavelengths, including violet, blue, green, and yellow light. [] This versatility makes it suitable for various light sources, such as LEDs and laser diodes.
Q2: What are the potential applications of N,N'-Dibutylquinacridone in material science based on its photoinitiation properties?
A2: The research highlights DBQA's effectiveness in polymerizing multifunctional monomers, achieving high conversion rates for both epoxides and acrylates. [] This ability opens doors to numerous applications, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)





